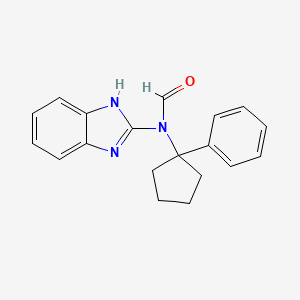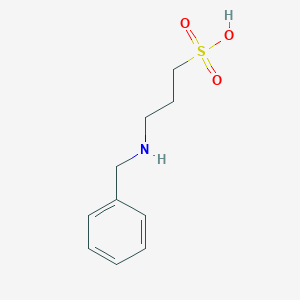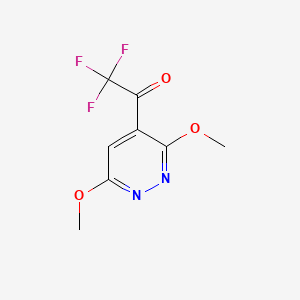
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Méthodes De Préparation
The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3,6-dimethoxypyridazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at a low temperature, usually around 0°C to room temperature, to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls .
Analyse Des Réactions Chimiques
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridazine derivatives.
Applications De Recherche Scientifique
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers utilize this compound in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3,6-Dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone can be compared with other pyridazine derivatives, such as:
3,6-Dimethoxypyridazine: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
4-Chloro-3,6-dimethoxypyridazine:
3,6-Dimethoxypyridazin-4-yl)methanamine: Features an amine group, which can participate in different types of chemical reactions compared to the trifluoroacetyl group.
Propriétés
Formule moléculaire |
C8H7F3N2O3 |
|---|---|
Poids moléculaire |
236.15 g/mol |
Nom IUPAC |
1-(3,6-dimethoxypyridazin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O3/c1-15-5-3-4(6(14)8(9,10)11)7(16-2)13-12-5/h3H,1-2H3 |
Clé InChI |
VCQHUOLRUYQEON-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C(=C1)C(=O)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


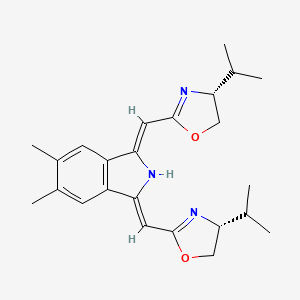
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
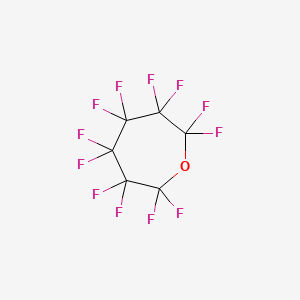
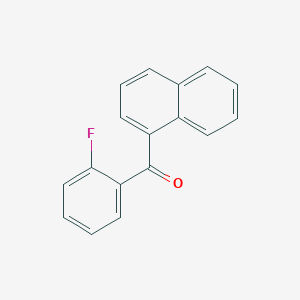
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

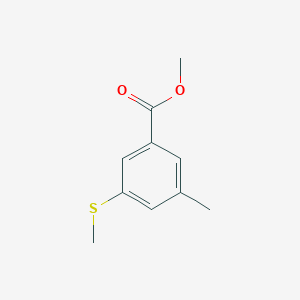
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
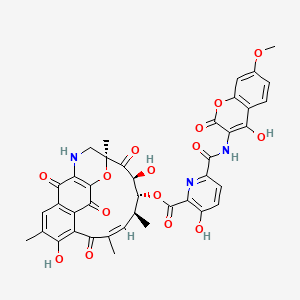
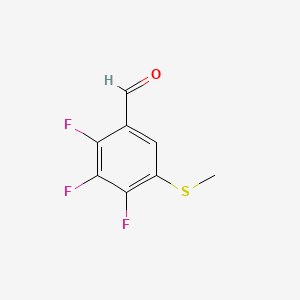
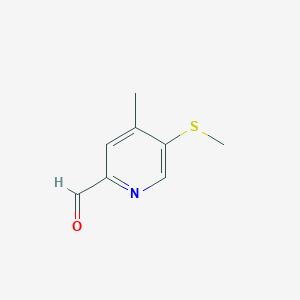
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
